molecular formula C9H12N2O B13324436 5-(Azetidin-3-yl)-2-methoxypyridine

5-(Azetidin-3-yl)-2-methoxypyridine

Cat. No.: B13324436
M. Wt: 164.20 g/mol
InChI Key: LSASUOREGLGDRY-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-2-methoxypyridine: is a heterocyclic compound that features both an azetidine ring and a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-2-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the methoxypyridine moiety. One common method involves the use of N-Boc-3-iodoazetidine as a starting material, which undergoes N-alkylation with heterocyclic carboxylates . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is suitable for large-scale production due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the azetidine ring.

    Substitution: The methoxypyridine moiety can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Azetidin-3-yl)-2-methoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The methoxypyridine moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)-2-methoxypyridine is unique due to its combination of the azetidine ring and methoxypyridine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(azetidin-3-yl)-2-methoxypyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-3-2-7(6-11-9)8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3

InChI Key

LSASUOREGLGDRY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CNC2

Origin of Product

United States

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